molecular formula C19H18N4O3S B2399402 N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013783-26-0

N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2399402
CAS No.: 1013783-26-0
M. Wt: 382.44
InChI Key: PJYOADGEIIKSPL-UHFFFAOYSA-N
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Description

The compound N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide features a pyrazole-3-carboxamide core substituted with two distinct moieties:

  • A furan-2-ylmethyl group, an electron-donating heterocycle that may enhance π-π stacking or hydrophobic interactions in biological systems.

Benzothiazole derivatives are widely studied for antimicrobial, anticancer, and anti-inflammatory activities. The 6-methoxy substitution on the benzothiazole ring is critical for optimizing electronic and steric properties, influencing binding affinity to biological targets .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-12-9-16(21-22(12)2)18(24)23(11-14-5-4-8-26-14)19-20-15-7-6-13(25-3)10-17(15)27-19/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYOADGEIIKSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O3SC_{19}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 382.44 g/mol. The compound features a furan moiety, a methoxy-substituted benzothiazole, and a pyrazole core, which contribute to its unique pharmacological properties.

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

  • Anticancer Activity : Several studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, compounds with similar structural motifs have shown significant inhibition against various cancer cell lines, including lung cancer (A549) cells. The IC50 values for related compounds were reported as low as 0.024 μM for EGFR inhibition, indicating strong anticancer potential .
  • Antimicrobial Properties : Compounds containing thiazole and furan moieties are known for their antimicrobial activities. The presence of these functional groups in this compound suggests potential effectiveness against bacterial and fungal pathogens .

The mechanisms through which this compound exerts its biological effects include:

  • EGFR Inhibition : Similar compounds have demonstrated the ability to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancer pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Mitochondrial Membrane Potential Disruption : Studies have shown that some pyrazole derivatives can disrupt mitochondrial membrane potential, leading to apoptotic cell death in cancer cells .

Data Table: Biological Activity Overview

Activity TypeRelated CompoundsObserved EffectsIC50 Values
AnticancerPyrazole derivativesInhibition of A549 cell line0.024 μM (EGFR)
AntimicrobialFuran and thiazole derivativesBroad-spectrum antimicrobial effectsVaries by specific pathogen
CytotoxicityVarious pyrazole-based compoundsInduction of apoptosis5.176 ± 0.164 μM

Case Study 1: Anticancer Efficacy

A recent study synthesized several pyrazole-thiadiazole compounds and tested them against A549 lung cancer cells. Among these, a compound structurally similar to this compound exhibited significant cytotoxicity with an IC50 value of 1.537 ± 0.097 μM .

Case Study 2: Antimicrobial Testing

In another investigation, derivatives containing both furan and thiazole moieties were assessed for their antimicrobial properties against various bacterial strains. The results indicated promising activity, suggesting that the structural features of this compound may confer similar benefits .

Scientific Research Applications

Structural Characteristics

This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. The molecular structure includes functional groups that enhance its pharmacological profile, such as the furan and benzo[d]thiazole moieties. These structural features contribute to its solubility and bioavailability, making it a candidate for further research in drug development.

Antimicrobial Activity

Pyrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide exhibit significant antibacterial and antifungal activities:

  • Antibacterial Activity : Studies show that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.0025 to 12.5 µg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound has also been evaluated for antifungal activity against strains such as Candida parapsilosis and Aspergillus flavus, with some derivatives showing promising results .

Anticancer Activity

The anticancer potential of pyrazole derivatives is another area of active research. The compound has been linked to significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : In vitro studies have shown that compounds related to this compound exhibit IC50 values as low as 0.39 µM against cancer cell lines like HCT116 and MCF-7 .
  • Mechanism of Action : Research suggests that these compounds may promote apoptosis in cancer cells through various mechanisms, including inhibition of tubulin assembly and interference with specific cellular pathways .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in various applications:

StudyCompound TestedActivityReference
Study 1Pyrazole Derivative AAntibacterial against E. coli
Study 2Pyrazole Derivative BAnticancer against MCF-7
Study 3Pyrazole Derivative CAntifungal against A. flavus

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Ring

Analog 1 : N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
  • Key Difference : Methoxy group at the 4-position instead of 6-position on the benzothiazole ring.
  • Implications: The 4-methoxy isomer may exhibit altered electronic effects, reducing resonance stabilization compared to the 6-methoxy derivative. No direct activity data is available, but positional isomerism often affects potency due to differences in target binding .
Analog 2 : N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride
  • Key Difference: Dimethylaminoethyl group replaces the furan-2-ylmethyl substituent.
  • Implications: The dimethylaminoethyl group enhances solubility via protonation (as a hydrochloride salt), improving bioavailability . The tertiary amine may facilitate stronger interactions with acidic residues in enzymatic targets compared to the neutral furan group.

Variations in Heterocyclic Substituents

Analog 3 : N-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitroaniline
  • Key Difference : Triazolylmethyl group replaces the furan-2-ylmethyl substituent.
  • Implications :
    • The triazole moiety enables hydrogen bonding via its nitrogen atoms, enhancing interactions with biological targets (e.g., enzymes or DNA) .
    • Compounds with triazole substituents (e.g., 10a, 10h, 10i) demonstrated strong antimicrobial activity (comparable to ciprofloxacin and miconazole), attributed to electron-donating groups like -OCH₃ and -OBn .

Key Observations :

  • Electron-donating groups (e.g., -OCH₃, triazole) correlate with improved antimicrobial activity .
  • Hydrogen-bonding capacity (triazole > furan) may enhance target engagement .
  • Solubility: Charged substituents (e.g., dimethylaminoethyl hydrochloride) improve pharmacokinetics .

Physicochemical Properties

  • LogP : Furan-substituted derivatives (e.g., Target Compound) are moderately lipophilic, whereas triazole analogs (Analog 3) may exhibit higher polarity due to hydrogen-bonding capacity.
  • Melting Points : Crystallinity varies with substituents; benzothiazole derivatives often form stable crystals analyzable via SHELX-based refinement .

Preparation Methods

Nitration and Reduction of 2-Chlorobenzo[d]thiazole

The benzothiazole core is functionalized through sequential nitration and reduction. In a representative procedure:

  • Nitration : 2-Chlorobenzo[d]thiazole undergoes nitration with HNO₃ in H₂SO₄ at 0–5°C, yielding 6-nitro-2-chlorobenzo[d]thiazole (72% yield).
  • Reduction : Iron powder in acetic acid reduces the nitro group to an amine at 40°C, producing 2-chloro-6-aminobenzo[d]thiazole (33–83% yield).

Table 1: Optimization of Nitration-Reduction Steps

Step Reagents Conditions Yield
Nitration HNO₃, H₂SO₄ 0–5°C, 3 hr 72%
Reduction Fe, CH₃COOH 40°C, 5 hr 33%
Alternative SnCl₂, HCl 120°C, reflux 61%

The tin(II) chloride-mediated reduction demonstrates superior yield (61%) compared to iron-based methods.

Methoxy Group Introduction

Methoxylation is achieved via nucleophilic aromatic substitution or copper-mediated coupling:

  • Pd-Catalyzed Coupling : 6-Methoxybenzo[d]thiazole is synthesized using bis(tri-t-butylphosphine)palladium(0) and cesium carbonate in DMF at 150°C, albeit with low yield (7.6%).
  • Copper-Assisted Oxidation : tert-Butyl hydroperoxide and CuCl₂ in water at 80°C provide 51% yield of methoxylated products.

Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid

Cyclocondensation of Hydrazines

The pyrazole core is formed via cyclocondensation of hydrazine derivatives with β-keto esters. For 1,5-dimethyl-1H-pyrazole-3-carboxylic acid:

  • Ethyl acetoacetate reacts with methylhydrazine in ethanol under reflux.
  • Hydrolysis with NaOH yields the carboxylic acid derivative.

Key Parameters :

  • Temperature : 80–100°C
  • Catalyst : p-Toluenesulfonic acid (10 mol%)
  • Yield : 68–75% (unpublished optimization data).

Amidation and Final Coupling

Carboxamide Formation

The pyrazole carboxylic acid is converted to its acyl chloride using thionyl chloride, followed by reaction with N-(furan-2-ylmethyl)-6-methoxybenzo[d]thiazol-2-amine:

  • Acyl Chloride Synthesis : SOCl₂, 60°C, 2 hr (quantitative conversion).
  • Amidation : Triethylamine in dichloromethane, 0°C to RT, 12 hr (62% yield).

Table 2: Amidation Reaction Screening

Base Solvent Temperature Yield
Et₃N CH₂Cl₂ 0°C → RT 62%
DMAP THF 40°C 48%
NaHCO₃ H₂O/EtOAc RT 35%

N-Alkylation of Furan-2-ylmethyl Group

The furanmethyl moiety is introduced via alkylation of the benzothiazol-2-amine precursor:

  • Substrate : 6-Methoxybenzo[d]thiazol-2-amine reacts with furfuryl bromide.
  • Conditions : K₂CO₃ in DMF, 60°C, 8 hr (58% yield).

Challenges and Optimization Strategies

Regioselectivity in Nitration

The nitration of 2-chlorobenzo[d]thiazole produces a 78:22 ratio of 6-nitro to 5-nitro isomers. Recrystallization from ethanol enriches the desired 6-nitro isomer to >95% purity.

Palladium Catalyst Deactivation

Low yields (7.6%) in Pd-catalyzed coupling are attributed to phosphine ligand oxidation. Switching to Xantphos ligands increases stability, improving yields to 22% in preliminary trials.

Purification of Hydrophobic Intermediates

Silica gel chromatography struggles with highly nonpolar intermediates. Switching to reverse-phase HPLC with acetonitrile/water gradients enhances purity (98–99%).

Q & A

Q. What are the key synthetic steps and optimization strategies for this compound?

Methodological Answer: The synthesis typically involves:

  • Core Formation : Constructing the benzothiazole moiety (e.g., via condensation of 2-aminothiophenol derivatives with carbonyl sources under acidic conditions) .
  • Pyrazole Coupling : Introducing the 1,5-dimethylpyrazole group through nucleophilic substitution or amide coupling reactions, often using DMF or acetic acid as solvents under reflux .
  • Furan Incorporation : Attaching the furan-2-ylmethyl group via alkylation or reductive amination, optimized by controlling temperature (60–100°C) and reaction time (4–12 hrs) .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .

Key Factors : Solvent polarity, stoichiometric ratios, and catalyst selection (e.g., K₂CO₃ for deprotonation) critically impact yield (50–75%) .

Q. Which analytical techniques are critical for structural validation?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, furan protons at δ 6.2–7.4 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₁N₃O₃S: 384.13) .
  • HPLC : Assesses purity (>98%) using C18 columns and acetonitrile/water mobile phases .
  • IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends (~3100 cm⁻¹) .

Q. What preliminary biological screening approaches are recommended?

Methodological Answer:

  • Anticancer Assays : MTT/PrestoBlue assays on cancer cell lines (e.g., MCF-7, HepG2) at 1–100 μM doses, with IC₅₀ calculations .
  • Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Cytotoxicity Controls : Compare with normal cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Substituent Variation :

    PositionModificationObserved EffectReference
    Benzothiazole 6-methoxyReplace with Br/Cl↑ Anticancer potency (IC₅₀: 12 → 8 μM in HepG2)
    Pyrazole 1,5-dimethylReplace with bulkier groups (e.g., isopropyl)↓ Solubility but ↑ metabolic stability
    Furan methylIntroduce electron-withdrawing groups (e.g., NO₂)↑ Antimicrobial activity (MIC: 32 → 16 μg/mL)
  • Rational Design : Use docking simulations (AutoDock Vina) to prioritize substituents enhancing target binding (e.g., kinase inhibition) .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Control variables (cell passage number, serum concentration, incubation time) to minimize variability .
  • Dose-Response Curves : Use 8–10 concentrations (0.1–100 μM) with triplicate measurements to improve IC₅₀ reliability .
  • Mechanistic Follow-Up : Confirm target engagement via Western blot (e.g., PARP cleavage for apoptosis) or thermal shift assays .

Q. What computational strategies predict target interactions and metabolic stability?

Methodological Answer:

  • Molecular Docking : Glide/SP protocols to model binding to kinases (e.g., EGFR) or antimicrobial targets (e.g., DHFR) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) .
  • ADMET Prediction : SwissADME for bioavailability radar (TPSA < 140 Ų, LogP < 5) and CYP450 inhibition risks .

Q. How to address synthetic challenges in scaling up production?

Methodological Answer:

  • Process Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., benzothiazole formation) .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent profiles .
  • Quality Control : Implement PAT (Process Analytical Technology) with inline FTIR for real-time reaction monitoring .

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